5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a trifluoromethyl group, and an indole core, making it a unique and potentially valuable molecule in various fields of research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, often through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations can vary widely, depending on the specific biological activity of the compound .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include alterations in cell signaling, gene expression, enzymatic activity, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom and other functional groups can be substituted with different atoms or groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .
Scientific Research Applications
5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-indole-2,3-dione: A simpler indole derivative with similar structural features but lacking the trifluoromethyl group.
1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione: Similar to the target compound but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 5-bromo-1-{2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1H-indole-2,3-dione makes it unique compared to other indole derivatives.
Properties
IUPAC Name |
5-bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO3/c18-9-5-6-13-11(7-9)15(24)16(25)22(13)8-14(23)10-3-1-2-4-12(10)17(19,20)21/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTMDOZQJBXMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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